molecular formula C10H7BrO3Se B2473182 3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid CAS No. 186890-57-3

3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid

Cat. No.: B2473182
CAS No.: 186890-57-3
M. Wt: 334.038
InChI Key: CPGXHMCOTQXABI-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid is an organoselenium compound with the molecular formula C10H7BrO3Se.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid typically involves the bromination of benzoselenophene derivatives followed by carboxylation. One common method involves the reaction of 3-bromobenzo[b]selenophene-2-carboxylate with methoxy reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as palladium and a base like cesium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The selenophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoselenophenes, while oxidation can produce selenoxides or selenones .

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid involves its interaction with molecular targets in biological systems. The selenophene ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the bromine and methoxy groups can modulate the compound’s binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced materials development .

Properties

IUPAC Name

3-bromo-6-methoxy-1-benzoselenophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3Se/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGXHMCOTQXABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C([Se]2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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